Triamcinolone Hexacetonide Doubles Remission Duration Compared to Triamcinolone Acetonide in Juvenile Arthritis
In a retrospective analysis of 39 patients with juvenile idiopathic arthritis (JIA) involving 165 injected joints, the median time to arthritis relapse was significantly longer for joints treated with Triamcinolone Hexacetonide (TH) compared to those treated with Triamcinolone Acetonide (TA) [1].
| Evidence Dimension | Median time to relapse (months) |
|---|---|
| Target Compound Data | 12.5 months |
| Comparator Or Baseline | Triamcinolone Acetonide: 5.1 months |
| Quantified Difference | 7.4 months longer median duration (p < 0.001) |
| Conditions | Retrospective chart review of JIA patients (n=39) receiving intra-articular injections (TH: 41 joints; TA: 124 joints). |
Why This Matters
This demonstrates a clinically meaningful extension of the injection-free interval, directly reducing the frequency of procedures and associated risks for pediatric patients.
- [1] Chun A, Muhammad LN, De Ranieri D. Comparison of efficacy between triamcinolone acetonide and triamcinolone hexacetonide for intraarticular therapy in juvenile idiopathic arthritis: a retrospective analysis. BMC Rheumatology. 2022;6:18. View Source
